molecular formula C6HBrCl2FNO2 B1445989 4-Bromo-2,6-dichloro-5-fluoronicotinic acid CAS No. 1526945-64-1

4-Bromo-2,6-dichloro-5-fluoronicotinic acid

Cat. No.: B1445989
CAS No.: 1526945-64-1
M. Wt: 288.88 g/mol
InChI Key: XVZPTUKBGONVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dichloro-5-fluoronicotinic acid is a halogenated pyridine derivative. It is characterized by the presence of bromine, chlorine, and fluorine atoms on the pyridine ring, along with a carboxylic acid group.

Scientific Research Applications

4-Bromo-2,6-dichloro-5-fluoronicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it were to be used as a pharmaceutical, for example, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling “4-Bromo-2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid” would require appropriate safety measures. Based on the functional groups present, it could potentially be irritating to the skin and eyes, and may be harmful if ingested or inhaled .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its synthesis, evaluate its efficacy and safety in preclinical and clinical trials, and explore its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dichloro-5-fluoronicotinic acid typically involves halogenation reactions. One common method includes the bromination of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid using bromine or a brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, followed by purification steps to obtain the desired product with high purity .

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Comparison with Similar Compounds

  • 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
  • 4-Bromo-2,6-dichloro-5-fluoro-3-pyridinecarbonitrile

Comparison:

Properties

IUPAC Name

4-bromo-2,6-dichloro-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2FNO2/c7-2-1(6(12)13)4(8)11-5(9)3(2)10/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZPTUKBGONVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Cl)Cl)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-dichloro-5-fluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-dichloro-5-fluoronicotinic acid
Reactant of Route 3
4-Bromo-2,6-dichloro-5-fluoronicotinic acid
Reactant of Route 4
4-Bromo-2,6-dichloro-5-fluoronicotinic acid
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,6-dichloro-5-fluoronicotinic acid
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,6-dichloro-5-fluoronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.